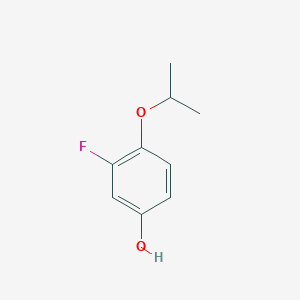

3-Fluoro-4-isopropoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERHFNAYORHTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Isopropoxyphenol

Strategies for Selective Isopropoxylation of Fluorophenols

A primary route to 3-Fluoro-4-isopropoxyphenol involves the selective O-alkylation of a suitable fluorophenol precursor, such as 3-fluorophenol (B1196323) or 4-fluorophenol (B42351), with an isopropoxy group. The success of this approach hinges on achieving high selectivity for O-alkylation over potential C-alkylation and ensuring the reaction proceeds efficiently under conditions compatible with the fluoro-substituted ring.

Etherification Reactions of Hydroxy-Fluorobenzenes with Isopropyl Sources

The Williamson ether synthesis and its modifications are the most common methods for the etherification of fluorophenols. This reaction typically involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an isopropyl halide.

A variety of bases and isopropyl sources can be employed, with the choice of reagents and reaction conditions significantly influencing the yield and purity of the desired product. Common isopropyl sources include 2-propyl bromide, 2-propyl iodide, and isopropyl tosylate. The choice of base is critical to ensure complete deprotonation of the phenol (B47542) without promoting side reactions. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH) are frequently used.

The reaction is typically carried out in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile, which can solvate the cation of the base and facilitate the nucleophilic attack of the phenoxide.

| Reactant | Isopropyl Source | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Fluorophenol | 2-Propyl bromide | K₂CO₃ | Acetone | Reflux | >90 |

| 3-Fluorophenol | Isopropyl iodide | NaH | DMF | Room Temp | 85-95 |

| 4-Fluorophenol | Isopropyl tosylate | Cs₂CO₃ | Acetonitrile | 80 | >95 |

Interactive Data Table: The table above summarizes typical conditions for the etherification of fluorophenols. Users can filter and sort the data based on reactants, reagents, and reaction outcomes.

Recent advancements in this area focus on the use of milder reaction conditions and more environmentally benign reagents. For instance, iron-catalyzed etherification and transetherification reactions using alcohols have been reported, offering an alternative to the use of alkyl halides acs.org.

Application of Phase-Transfer Catalysis in Phenolic Alkylations

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the alkylation of phenols, offering several advantages over conventional methods, including milder reaction conditions, increased reaction rates, and the ability to use less expensive inorganic bases. acs.orgtandfonline.comresearchgate.netingentaconnect.comacs.org In this method, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase, where the reaction with the alkylating agent occurs.

This technique is particularly advantageous for the isopropoxylation of fluorophenols as it can enhance the nucleophilicity of the phenoxide and minimize side reactions. The choice of the catalyst, solvent, and base is crucial for optimizing the reaction.

| Catalyst | Base | Organic Solvent | Aqueous Phase | Temperature (°C) | Yield (%) |

| Tetrabutylammonium bromide (TBAB) | NaOH | Dichloromethane | 50% NaOH | 40 | >95 |

| Tetrabutylammonium hydrogen sulfate | K₂CO₃ | Toluene (B28343) | Water | 90 | 92 |

| Aliquat 336 | KOH | Chlorobenzene | Solid KOH | 70 | 98 |

Interactive Data Table: This table illustrates the use of different phase-transfer catalysts and reaction conditions for phenolic alkylations.

The mechanism of PTC in phenolic alkylation involves the formation of an ion pair between the quaternary ammonium cation and the phenoxide anion, which is then extracted into the organic phase to react with the isopropyl halide. This method often leads to high yields of the desired ether with excellent selectivity.

Introduction of the Fluoro Moiety in Substituted Phenol Architectures

An alternative synthetic strategy involves the introduction of the fluorine atom at a later stage of the synthesis, onto a pre-formed 4-isopropoxyphenol (B1293736) scaffold. This approach requires highly regioselective fluorination methods to ensure the fluorine is introduced at the desired C-3 position.

Regioselective Fluorination Techniques

Direct electrophilic fluorination has become a valuable tool in medicinal chemistry for the late-stage introduction of fluorine into complex molecules. nih.govrsc.orgnih.gov Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring. In the case of 4-isopropoxyphenol, the isopropoxy group is an ortho-, para-directing group, and the hydroxyl group is also an ortho-, para-director. This would direct the incoming electrophile to the positions ortho to the hydroxyl group (C-2 and C-6) and ortho to the isopropoxy group (C-3 and C-5).

To achieve the desired 3-fluoro substitution, careful control of the reaction conditions and potentially the use of directing groups or catalysts are necessary. I(I)/I(III) catalysis has been shown to enable para-selective dearomatizing fluorination of phenols, which could be a potential route to explore for controlling regioselectivity. rsc.org

| Substrate | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Major Product |

| 4-Isopropoxyphenol | Selectfluor® | None | Acetonitrile | Room Temp | Mixture of isomers |

| Phenol | N-Fluorobenzenesulfonimide (NFSI) | Palladium catalyst | Dichloromethane | 40 | Ortho-fluorinated phenol |

Interactive Data Table: The table above presents examples of regioselective fluorination reactions on phenolic compounds.

Synthesis via Aromatic Halogenation and Substitution

A more traditional and often more controllable method for introducing the fluorine atom involves a multi-step sequence of halogenation followed by nucleophilic aromatic substitution (SNAr) or a Balz-Schiemann reaction.

For instance, 4-isopropoxyphenol could first be regioselectively brominated or iodinated at the 3-position. The directing effects of the hydroxyl and isopropoxy groups would favor halogenation at the positions ortho to the hydroxyl group. Subsequent conversion of the halogen to a fluorine atom can be achieved through various methods.

One common approach is the Balz-Schiemann reaction, which involves the conversion of an arylamine to a diazonium fluoroborate salt, followed by thermal decomposition to yield the aryl fluoride. This would require the introduction of a nitro group, reduction to an amine, diazotization, and finally fluorination.

Alternatively, palladium-catalyzed fluorination of an aryl halide or triflate derived from the halogenated intermediate can be employed.

Multi-Step Synthesis Design and Optimization

The "fluorination-first" approach, starting from a readily available fluorophenol, is often more direct. However, the subsequent isopropoxylation must be highly selective to avoid alkylation of other positions if the starting material has multiple reactive sites.

The "isopropoxylation-first" route allows for the early introduction of the isopropoxy group, but the subsequent regioselective fluorination can be challenging. A multi-step approach involving halogenation and substitution often provides better control over the regiochemistry.

Convergent and Divergent Synthetic Pathways

The construction of the target molecule can be approached from two distinct strategic standpoints: convergent synthesis, where fragments of the molecule are prepared separately and then joined, and divergent synthesis, where a common intermediate is progressively elaborated.

Divergent Synthesis: A potential divergent pathway begins with a readily available, appropriately substituted precursor, such as 4-fluorophenol. This starting material would undergo sequential functionalization. A key step is the Williamson ether synthesis to introduce the isopropoxy group, followed by a regioselective introduction of the hydroxyl group, likely through a directed ortho-metalation and subsequent oxidation, or a nitration-reduction-diazotization-hydrolysis sequence to install the hydroxyl group at the desired position.

Table 1: Comparison of Synthetic Pathways for this compound

| Feature | Divergent Pathway | Convergent Pathway |

|---|---|---|

| Starting Material | A simple, common precursor (e.g., 4-fluorophenol) | Two or more complex fragments synthesized independently |

| Strategy | Linear sequence of reactions on a single substrate | Independent synthesis of key intermediates followed by a final coupling step |

| Advantages | Straightforward planning; fewer parallel synthetic lines to manage | Higher overall efficiency; allows for late-stage combination of complex fragments; easier to optimize individual steps |

| Disadvantages | Overall yield can be low due to the number of sequential steps | Requires more complex initial planning and synthesis of multiple fragments |

| Potential Key Step | Directed ortho-metalation or aromatic substitution to install final functional group | Palladium- or copper-catalyzed cross-coupling reaction to join fragments |

Atom-Economical and By-Product-Free Approaches for Substituted Phenols

Modern synthetic chemistry emphasizes the principles of green chemistry, which prioritize methods that are atom-economical (maximizing the incorporation of reactant atoms into the final product) and minimize waste. wjpmr.comepitomejournals.com For the synthesis of substituted phenols, several advanced, cleaner methodologies have been developed.

One of the most significant advances is the transition-metal-catalyzed hydroxylation of aryl halides. beilstein-journals.org Palladium- and copper-based catalytic systems can directly convert aryl bromides and chlorides into phenols using a simple hydroxide (B78521) source like potassium hydroxide. beilstein-journals.org These methods avoid the harsh conditions and stoichiometric metal reagents used in classical approaches.

Another powerful, atom-economical strategy is the ipso-hydroxylation of arylboronic acids. nih.gov This transformation replaces a boronic acid group directly with a hydroxyl group. A key advantage is the use of environmentally benign oxidants, such as hydrogen peroxide (H₂O₂), often in green solvents like ethanol (B145695) or water, and under mild, room-temperature conditions. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net These reactions can be catalyst-free or utilize catalytic amounts of metals or even photocatalysts, generating water as the primary by-product. nih.govresearchgate.netorganic-chemistry.org In the context of this compound synthesis, a precursor such as 3-fluoro-4-isopropoxyphenylboronic acid could be efficiently converted to the final product in the last step of the synthesis, embodying a highly efficient and clean transformation.

Table 2: Modern Atom-Economical Methods for Phenol Synthesis

| Method | Typical Catalyst | Oxidant/Hydroxide Source | Key Advantages |

|---|---|---|---|

| Hydroxylation of Aryl Halides | Pd or Cu complexes beilstein-journals.orgnih.gov | KOH, CsOH beilstein-journals.org | Direct conversion of readily available aryl halides; avoids multi-step classical routes. |

| ***ipso*-Hydroxylation of Arylboronic Acids** | Often catalyst-free; can use Cu, photocatalysts researchgate.netorganic-chemistry.org | H₂O₂ nih.govrsc.orgrsc.orgresearchgate.net | Very mild conditions; high functional group tolerance; generates water as a by-product; scalable. nih.govrsc.orgrsc.orgresearchgate.net |

| Direct C-H Hydroxylation | Pd-based catalysts researchgate.net | tert-Butyl hydroperoxide (TBHP) researchgate.net | Avoids pre-functionalization of the aromatic ring; highly atom-economical. |

Purification and Isolation Methodologies in Complex Syntheses

The successful isolation of a target molecule like this compound from a complex reaction mixture is critical to obtaining a pure product. The presence of multiple functional groups (hydroxyl, fluoro, ether) imparts specific physicochemical properties that guide the choice of purification technique.

Liquid-Liquid Extraction: This is often the first step in the work-up process. Due to the acidic nature of the phenolic hydroxyl group, the product can be selectively extracted from an organic solvent into an aqueous basic solution (e.g., aqueous sodium hydroxide). The aqueous layer can then be separated, re-acidified, and the purified phenol re-extracted back into an organic solvent. This process effectively removes non-acidic impurities.

Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities. For a moderately polar compound like this compound, silica (B1680970) gel is a common stationary phase. A mobile phase consisting of a gradient of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is typically used to elute the components of the reaction mixture, with the target compound being collected in specific fractions.

Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for removing non-volatile impurities or separating components with sufficiently different boiling points.

Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The target compound crystallizes out, leaving impurities behind in the solvent.

Table 3: Purification Techniques for this compound

| Technique | Principle of Separation | Applicability & Considerations |

|---|---|---|

| Liquid-Liquid Extraction | Differential solubility and acidity/basicity | Exploits the acidic nature of the phenol for separation from neutral or basic impurities. |

| Column Chromatography | Differential adsorption onto a solid stationary phase based on polarity | Highly effective for separating complex mixtures. Choice of solvent system is critical for good resolution. |

| Vacuum Distillation | Differences in boiling points at reduced pressure | Suitable for thermally stable liquids. Lower pressure prevents decomposition at high temperatures. |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures | Effective for obtaining highly pure crystalline solids. Requires careful solvent selection. |

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Isopropoxyphenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 3-Fluoro-4-isopropoxyphenol, readily participating in reactions typical of phenols, such as acylation, esterification, and ether formation.

Acylation and Esterification Reactions

The phenolic hydroxyl group of this compound can be readily acylated or esterified to form the corresponding esters. This transformation is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640), often in the presence of a base or an acid catalyst. The base, such as pyridine (B92270) or triethylamine, serves to deprotonate the phenol, increasing its nucleophilicity.

For instance, the reaction with acetyl chloride in the presence of a base would yield 3-fluoro-4-isopropoxyphenyl acetate. Similarly, esterification can be carried out with a carboxylic acid under acidic conditions, although this is a reversible process. The use of more reactive acylating agents like acyl chlorides or anhydrides generally provides higher yields of the ester product.

While phenols are generally less reactive than aliphatic alcohols in esterification reactions with carboxylic acids, the reaction can be driven to completion by using a strong acid catalyst and removing the water formed during the reaction wuxiapptec.com. A common method for the esterification of phenols involves the use of a carboxylic acid anhydride in the presence of a strong acid catalyst wuxiapptec.com. For example, reacting this compound with acetic anhydride would be an effective method for producing 3-fluoro-4-isopropoxyphenyl acetate.

Table 1: Examples of Acylation and Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl chloride | 3-fluoro-4-isopropoxyphenyl acetate | Acylation |

| This compound | Acetic anhydride | 3-fluoro-4-isopropoxyphenyl acetate | Acylation |

| This compound | Benzoyl chloride | 3-fluoro-4-isopropoxyphenyl benzoate | Acylation |

Ether Formation and Derivatization via Oxygen Nucleophilicity

The nucleophilic character of the oxygen atom in the hydroxyl group allows for the formation of ethers. A widely used method for this transformation is the Williamson ether synthesis. wikipedia.orgrichmond.edumasterorganicchemistry.comyoutube.comlibretexts.org This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This highly nucleophilic phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the corresponding ether.

For this compound, treatment with a base followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the corresponding alkyl aryl ether. The efficiency of the Williamson ether synthesis is generally high for primary alkyl halides. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Table 2: Williamson Ether Synthesis with this compound

| Reactant 1 | Base | Reactant 2 (Alkyl Halide) | Product |

|---|---|---|---|

| This compound | NaH | Methyl iodide | 1-Fluoro-2-isopropoxy-4-methoxybenzene |

| This compound | K₂CO₃ | Ethyl bromide | 1-Ethoxy-4-fluoro-3-isopropoxybenzene |

| This compound | NaH | Benzyl bromide | 1-(Benzyloxy)-4-fluoro-3-isopropoxybenzene |

Reactions of the Aromatic Ring System

The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity and feasibility of reactions involving the aromatic system.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the incoming electrophile to specific positions. The hydroxyl group is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The isopropoxy group is also an activating, ortho, para-directing group for the same reason. The fluorine atom, while being electronegative and deactivating the ring through induction, is also an ortho, para-director due to the lone pairs of electrons that can participate in resonance.

In this compound, the directing effects of the hydroxyl, isopropoxy, and fluoro groups must be considered. The hydroxyl group (at C1) and the isopropoxy group (at C4) are both strong activating groups. The fluorine atom is at C3. The positions ortho to the hydroxyl group are C2 and C6. The position para to the hydroxyl group is already occupied by the isopropoxy group. The positions ortho to the isopropoxy group are C3 and C5. The position para to the isopropoxy group is occupied by the hydroxyl group.

Given the strong activating and directing effect of the hydroxyl group, electrophilic substitution is most likely to occur at the positions ortho to it, which are C2 and C6. The position C2 is also ortho to the fluorine atom. Steric hindrance from the adjacent isopropoxy group might slightly disfavor substitution at C5. Therefore, the primary products of electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to be at the C2 and C6 positions.

For example, bromination of this compound would be expected to yield primarily 2-bromo-3-fluoro-4-isopropoxyphenol and 6-bromo-3-fluoro-4-isopropoxyphenol. A practical method for regioselective bromination of phenols has been developed using HBr and a sterically hindered sulfoxide, which favors para-bromination where the para position is available ccspublishing.org.cn. In the case of this compound, with the para position to the hydroxyl group blocked, substitution would be directed to the available ortho positions.

Nitration of phenols can be achieved using various nitrating agents, and the regioselectivity can be influenced by the reaction conditions ijcce.ac.ir. For this compound, nitration is expected to occur at the C2 and C6 positions.

Friedel-Crafts reactions, such as acylation and alkylation, are also subject to the same directing effects. wikipedia.orgorganic-chemistry.orgyoutube.com Friedel-Crafts acylation, for instance, would introduce an acyl group at the C2 or C6 position. organic-chemistry.orgyoutube.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 2-Bromo-3-fluoro-4-isopropoxyphenol, 6-Bromo-3-fluoro-4-isopropoxyphenol |

| Nitration | NO₂⁺ | 2-Nitro-3-fluoro-4-isopropoxyphenol, 6-Nitro-3-fluoro-4-isopropoxyphenol |

| Friedel-Crafts Acylation | RCO⁺ | 1-(2-Hydroxy-6-fluoro-5-isopropoxyphenyl)ethan-1-one, 1-(2-Hydroxy-4-fluoro-5-isopropoxyphenyl)ethan-1-one |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom can potentially act as a leaving group.

However, the hydroxyl and isopropoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions on this compound are generally expected to be difficult under standard conditions. For an SNAr reaction to occur, the aromatic ring needs to be activated by electron-withdrawing groups. In the absence of such groups, very strong nucleophiles or harsh reaction conditions would be required.

For polyhalogenated benzaldehydes, it has been shown that the reaction with sodium methoxide (B1231860) can proceed with high regioselectivity, where a fluorine atom is displaced wuxiapptec.com. This suggests that under specific conditions, the fluorine atom in this compound could potentially be displaced by a strong nucleophile like an alkoxide.

Direct C-H Functionalization Strategies

Direct C-H functionalization is an emerging area of synthetic chemistry that allows for the conversion of C-H bonds into C-C or C-heteroatom bonds without the need for pre-functionalization of the substrate. For phenols, the hydroxyl group can act as a directing group to guide the functionalization to the ortho C-H bonds.

Various transition metal catalysts, including palladium and rhodium, have been employed for the ortho-C-H functionalization of phenols and their derivatives. For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the ortho position to the hydroxyl group rsc.org. Rhodium-catalyzed C-H activation has also been shown to be effective for the olefination of phenol carbamates wikipedia.org.

Table 4: Potential Direct C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagent | Expected Product Position |

|---|---|---|

| Palladium-Catalyzed C-H Arylation | Pd catalyst | C2 and C6 |

| Rhodium-Catalyzed C-H Olefination | Rh catalyst | C2 and C6 |

| Ortho-lithiation | Organolithium base | C2 and C6 |

Aromatic C-H Hydroxylation

Aromatic hydroxylation involves the introduction of a new hydroxyl group onto the benzene ring. This transformation is a key reaction in both synthetic chemistry and biological systems. For this compound, the existing substituents will direct the position of any new incoming group. The hydroxyl group is a strong activating group and, along with the isopropoxy group, directs electrophiles to the positions ortho and para to themselves.

The initial step in the biodegradation pathway of similar compounds, such as fluorophenols, is often ortho-hydroxylation, which results in the formation of fluorocatechols. researchgate.net This process can be catalyzed by enzymes or achieved through chemical methods. researchgate.netepa.gov For instance, phenol hydroxylation is an important industrial reaction for producing hydroquinone (B1673460) and catechol, often utilizing hydrogen peroxide as a green oxidant with catalysts like titanium silicates (e.g., TS-1). mdpi.com

In the case of this compound, the most likely positions for hydroxylation would be adjacent to the existing powerful activating hydroxyl group. Research on the metabolism of fluorophenols by various microorganisms has identified intermediates such as 3-fluorocatechol (B141901) and 4-fluorocatechol, indicating that hydroxylation occurs next to the existing hydroxyl group. researchgate.net

Table 1: Potential Aromatic C-H Hydroxylation Products of Substituted Phenols

| Substrate | Potential Product(s) | Reaction Type |

|---|---|---|

| Phenol | Catechol, Hydroquinone | Electrophilic Aromatic Substitution |

| 2-Fluorophenol | 3-Fluorocatechol | Enzymatic Ortho-hydroxylation researchgate.net |

Radical and Nucleophilic Additions to Aromatic Systems

While aromatic rings are typically resistant to addition reactions due to the stability of the delocalized π-system, certain conditions can facilitate such transformations.

Radical Additions: Phenols are generally considered radical scavengers, which means they tend to inhibit radical reactions rather than participate in them. However, under specific circumstances, radical addition could be forced. The stability of aromatic systems makes radical additions less favorable than substitution.

Nucleophilic Additions: Nucleophilic addition to an unactivated benzene ring is rare. However, the presence of electron-withdrawing groups, like fluorine, can make the ring more susceptible to nucleophilic attack, typically through a nucleophilic aromatic substitution (SNAr) mechanism rather than addition. The fluorine atom's strong inductive electron-withdrawing effect makes the carbon atom it is attached to (and other positions on the ring) more electrophilic. Nucleophilic addition reactions are more commonly reported for terminal trifluorovinyl perfluoroolefins, where the fluorine atoms make the adjacent carbons highly susceptible to nucleophilic attack. bohrium.com Research on fluorinated aromatics shows they have a higher resistance to addition reactions compared to benzene, a trait that contributes to their high thermal stability and chemical resistance. nih.govacs.org

Reactions Involving the Isopropoxy Group

Cleavage and Modification Reactions

The isopropoxy group is an ether linkage, and its primary reaction is cleavage to regenerate the phenol. This C-O bond cleavage is a common transformation in organic synthesis, where such groups are often used as protecting groups for phenols.

Cleavage of aryl alkyl ethers can be challenging due to the strength of the C(sp²)-O bond, which has a high bond dissociation energy (BDE) of around 111 kcal/mol due to p-π conjugation. researchgate.net However, the bond between the oxygen and the isopropyl group's secondary carbon (an O-C(sp³) bond) is more readily cleaved.

Common methods for cleaving phenolic ethers include:

Strong Acids: Reagents like boron tribromide (BBr₃) are highly effective for dealkylation of aromatic ethers. organic-chemistry.org

Nucleophilic Reagents: Thiolates, such as 2-(diethylamino)ethanethiol, can be used to cleave aromatic methyl ethers, and similar principles apply to isopropyl ethers. organic-chemistry.org

Catalytic Methods: Recent advances have focused on more sustainable methods, including organophotoredox catalysis, which can achieve chemoselective cleavage of phenolic ethers over aliphatic ethers. chemrxiv.org This method often proceeds by generating an arene radical cation intermediate. chemrxiv.org

Table 2: Selected Reagents for Phenolic Ether Cleavage

| Reagent/Method | Conditions | Substrate Scope |

|---|---|---|

| Boron Tribromide (BBr₃) | Anhydrous, often at low temperature | Broad (Aryl alkyl ethers) organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | High temperature | Aromatic methyl ethers organic-chemistry.org |

| Organophotoredox Catalysis | Visible light, catalyst | Selective for phenolic ethers/esters chemrxiv.org |

Stereochemical Influence of the Isopropoxy Moiety

The isopropoxy group, -(CH(CH₃)₂), itself is achiral. Therefore, in an achiral molecule like this compound, it does not confer chirality. However, the stereochemical influence of such a group can become relevant in several contexts:

Diastereoselectivity: If the molecule were to react at a different site to create a new chiral center, the bulky isopropoxy group could sterically hinder the approach of a reagent from one face of the molecule over another, leading to a preference for one diastereomer.

Chiral Environments: In reactions involving chiral catalysts or reagents, the isopropoxy group could influence the transition state geometry, affecting the stereochemical outcome.

Biological Activity: Stereochemistry is crucial for how a molecule interacts with biological targets like enzymes or receptors. nih.govmhmedical.com While the parent molecule is achiral, if it were metabolized or derivatized to a chiral compound, the different stereoisomers could exhibit vastly different biological activities and pharmacokinetic properties. nih.govtru.ca For example, studies on other compounds have shown that stereochemistry can be the primary driver for potency and can affect protein transport systems. nih.gov

Influence of the Fluoro Substituent on Aromatic Reactivity

Electronic Effects of Fluorine (Inductive and Resonance)

The fluorine atom exerts a powerful influence on the reactivity of the aromatic ring through a combination of two competing electronic effects: the inductive effect (-I) and the resonance effect (+M or +R). wikipedia.org

Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the benzene ring through the sigma (σ) bond. stackexchange.com This effect is strongest at the carbon directly attached to the fluorine (the ipso carbon) and decreases with distance, making the ortho and meta positions more electron-deficient than in benzene. csbsju.edu This electron withdrawal deactivates the ring toward electrophilic aromatic substitution compared to benzene. stackexchange.comresearchgate.net

Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated into the aromatic π-system. csbsju.edu This donation increases electron density, but only at the ortho and para positions. stackexchange.com This effect makes the ortho and para positions more nucleophilic and directs incoming electrophiles to these sites. stackexchange.com

Table 3: Comparison of Inductive and Resonance Effects for Common Substituents

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -F | Strongly Withdrawing (-I) stackexchange.com | Weakly Donating (+R) khanacademy.org | Deactivating researchgate.net | ortho, para wikipedia.org |

| -OH | Withdrawing (-I) | Strongly Donating (+R) stackexchange.com | Activating | ortho, para |

| -OCH₃ | Withdrawing (-I) | Strongly Donating (+R) | Activating | ortho, para |

Fluorine as a Directing Group and Leaving Group

The fluorine atom in this compound is a critical determinant of the compound's reactivity, influencing both the regioselectivity of electrophilic aromatic substitution (SEAr) and its potential to undergo nucleophilic aromatic substitution (SNAr) reactions. Its behavior stems from a unique balance of electronic effects.

Fluorine as a Directing Group

In electrophilic aromatic substitution, substituent groups on the benzene ring affect both the reaction rate and the position of the incoming electrophile. wikipedia.org Groups are classified as "activating" or "deactivating" based on whether they increase or decrease the reaction rate compared to benzene, and as "ortho/para-directing" or "meta-directing" based on the regiochemical outcome. wikipedia.org

The fluorine atom exhibits a duality in its electronic influence. It is the most electronegative element, which causes it to withdraw electron density from the aromatic ring through the sigma bonds (a negative inductive effect, -I). csbsju.edu This effect, by itself, deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles. vanderbilt.edu However, fluorine also possesses lone pairs of electrons that it can donate into the aromatic π-system via resonance (a positive mesomeric effect, +M). csbsju.eduwikipedia.org This resonance effect increases the electron density at the positions ortho and para to the fluorine atom. csbsju.eduquora.com

In this compound, the directing effects of the hydroxyl (-OH) and isopropoxy (-O-iPr) groups must also be considered. Both are powerful activating, ortho/para-directing groups due to strong resonance donation from their oxygen atoms. vanderbilt.eduquora.com The ultimate regioselectivity of an electrophilic substitution reaction on this molecule will be a complex outcome of the combined directing influences of all three substituents, with the powerful activating effects of the -OH and -O-iPr groups likely dominating.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Rate | Directing Influence |

|---|---|---|---|---|

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -OH (Hydroxyl) | Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -O-iPr (Isopropoxy) | Withdrawing | Strongly Donating | Activating | Ortho, Para |

Fluorine as a Leaving Group

While typically a poor leaving group in aliphatic substitution (SN2) reactions, fluorine can be an excellent leaving group in nucleophilic aromatic substitution (SNAr). doubtnut.commasterorganicchemistry.com This type of reaction is the mirror opposite of electrophilic substitution; it involves a nucleophile attacking an electron-poor aromatic ring. masterorganicchemistry.com

The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. doubtnut.commasterorganicchemistry.com These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex intermediate. stackexchange.com

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.comwyzant.com Consequently, the highly electronegative fluorine atom, which makes the carbon it is attached to more electrophilic and susceptible to attack, actually accelerates the reaction compared to other halogens. stackexchange.comwyzant.comreddit.com This effect overcomes its poor leaving group ability, which is less relevant as the C-F bond is broken in the fast, second step of the reaction. masterorganicchemistry.com

For this compound, the presence of the electron-donating hydroxyl and isopropoxy groups makes the ring electron-rich. This electronic character is unfavorable for SNAr, which requires an electron-poor ring. Therefore, displacing the fluorine atom via a classic SNAr mechanism would be challenging under standard conditions. mdpi.com The reaction would likely require modification of the molecule, such as the introduction of a potent electron-withdrawing group at a position ortho or para to the fluorine, to make the ring sufficiently activated for nucleophilic attack.

Synthesis and Exploration of 3 Fluoro 4 Isopropoxyphenol Analogues and Derivatives

Incorporation into Complex Molecular Architectures

Detailed research on the specific incorporation of 3-Fluoro-4-isopropoxyphenol into complex molecular architectures, such as polyaromatic and heterocyclic systems, and its use in stereoselective synthesis is limited in publicly available scientific literature. The following sections outline the potential synthetic utility of this compound based on general principles of organic chemistry and analogous structures.

Precursors for Polyaromatic and Heterocyclic Systems

While direct examples of the use of this compound as a precursor for polyaromatic and heterocyclic systems are not readily found in current research, its structure suggests potential applications in the synthesis of such frameworks. Phenolic compounds are versatile intermediates in organic synthesis, and the presence of a fluoro and an isopropoxy group on the aromatic ring of this compound offers specific functionalities that can be exploited for the construction of more complex molecules.

The hydroxyl group can be converted into a more reactive functional group, such as a triflate or a boronic ester, to participate in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of polyaromatic and heterocyclic systems. The fluorine atom can influence the electronic properties of the aromatic ring and can also serve as a site for nucleophilic aromatic substitution under specific conditions.

Potential, though not explicitly documented, synthetic routes could include:

Building blocks for fluorinated polyaromatics: The 3-fluoro-4-isopropoxyphenyl moiety could be introduced into larger polycyclic aromatic hydrocarbons (PAHs) through coupling reactions. The fluorine substituent could enhance properties such as metabolic stability or binding affinity in biologically active molecules.

Synthesis of fluorinated heterocycles: The phenolic oxygen can be used as a nucleophile in reactions to form oxygen-containing heterocycles like benzofurans or benzodioxanes. Furthermore, the aromatic ring can be further functionalized to introduce nitrogen or sulfur atoms, leading to the formation of a wide variety of heterocyclic structures.

Stereoselective Synthesis of Chiral Derivatives

The direct stereoselective synthesis of chiral derivatives starting from the achiral this compound would require the introduction of a chiral center. There is currently no specific information in the scientific literature detailing such a synthesis for this particular compound.

However, a general strategy for achieving stereoselectivity could involve several approaches:

Asymmetric catalysis: An asymmetric reaction could be performed on a derivative of this compound. For example, an prochiral olefin could be introduced onto the aromatic ring, followed by an asymmetric hydrogenation or dihydroxylation to create a chiral side chain.

Use of chiral auxiliaries: A chiral auxiliary could be attached to the phenolic oxygen or another part of the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary would be removed.

Enzymatic resolution: A racemic mixture of a chiral derivative of this compound could potentially be resolved using enzymes that selectively react with one enantiomer.

Without specific examples from the literature, any detailed discussion on stereoselective synthesis remains speculative. Further research is needed to explore the potential of this compound as a substrate in stereoselective transformations.

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 4 Isopropoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the 3-Fluoro-4-isopropoxyphenol molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, and the protons of the isopropoxy group. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration (typically in the 4-7 ppm range). libretexts.orgmodgraph.co.uk The three aromatic protons will appear in the aromatic region (around 6.5-7.5 ppm), with their splitting patterns and chemical shifts influenced by the fluorine, hydroxyl, and isopropoxy substituents. The isopropoxy group will exhibit a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a characteristic pattern for this group. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. The spectrum of this compound would display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). The carbons attached to the oxygen atoms (C-OH and C-O-isopropyl) will also have characteristic chemical shifts. The isopropoxy group will show two signals in the aliphatic region, one for the methine carbon and one for the two equivalent methyl carbons.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org It provides a direct probe for the fluorine's environment. The spectrum for this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic effects of the other substituents on the aromatic ring. nih.govalfa-chemistry.com Coupling between the fluorine nucleus and nearby protons (³JHF) on the aromatic ring will cause this signal to appear as a multiplet, providing further structural confirmation.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.3-1.4 | Doublet | -OCH(CH ₃)₂ |

| 4.4-4.6 | Septet | -OCH (CH₃)₂ | |

| 5.0-6.0 (variable) | Broad Singlet | -OH | |

| 6.7-7.2 | Multiplets | Aromatic H | |

| ¹³C | ~22 | Singlet | -OCH(C H₃)₂ |

| ~72 | Singlet | -OC H(CH₃)₂ | |

| 115-125 | Doublet (JCF) | Aromatic C -H | |

| 145-155 | Doublet (JCF) | Aromatic C -O, C -F |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the methine and methyl protons of the isopropoxy group and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, it would link the aromatic proton signals to their respective aromatic carbon signals and the isopropoxy proton signals to their corresponding carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides essential information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). measurlabs.com This precision allows for the determination of the exact elemental formula of this compound (C₉H₁₁FO₂), distinguishing it from other compounds that might have the same nominal mass. The calculated exact mass for the neutral molecule is 170.0743. HRMS is invaluable for confirming the identity of a newly synthesized compound or an unknown analyte.

Table 2: Predicted HRMS Data for this compound (C₉H₁₁FO₂)

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 171.0815 |

| [M+Na]⁺ | 193.0635 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netmatec-conferences.org It is widely used to identify the components of a mixture and to assess the purity of a compound. thermofisher.com

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property. After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 170). The spectrum also displays a series of fragment ions, which form a unique "fingerprint" for the molecule. libretexts.org For aromatic ethers and phenols, common fragmentation pathways include the loss of the alkyl group from the ether (loss of an isopropyl radical, C₃H₇•, resulting in a peak at m/z 127) and cleavage of the aromatic ring. slideshare.netwhitman.edumiamioh.edu Phenols can also exhibit characteristic losses of carbon monoxide (CO, M-28) and a formyl radical (HCO•, M-29). libretexts.org

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 127 | [M - C₃H₇]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Properties

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. masterorganicchemistry.com Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. The IR spectrum of this compound is expected to display several key absorption bands. A strong, broad band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgdocbrown.infoyoutube.com C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹, while those for the aliphatic isopropoxy group will be just below 3000 cm⁻¹. masterorganicchemistry.com A strong absorption band for the C-O stretching of the aryl ether is expected around 1200-1250 cm⁻¹, and the C-F stretch will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. libretexts.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550-3200 (broad) | O-H stretch | Phenol (B47542) |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (isopropyl) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols and other substituted benzene (B151609) derivatives are excellent chromophores that absorb UV light. nih.gov The UV spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands (λmax) in the UV region, usually between 250 and 300 nm. researchgate.netdocbrown.info The exact position and intensity of these bands are influenced by the substituents on the aromatic ring. The hydroxyl and isopropoxy groups are electron-donating, which typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The pH of the solution can also significantly affect the spectrum; in basic conditions, deprotonation of the phenolic hydroxyl group to form the phenoxide ion extends the conjugation, leading to a further red shift. youtube.com

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The solid-state structure of phenolic compounds is significantly influenced by the nature and position of their substituents, which dictate the formation of intermolecular hydrogen bonds and other non-covalent interactions. For fluorinated phenols, the interplay between the hydroxyl group and the fluorine atom is of particular interest.

To elucidate the likely structural characteristics of this compound, the known crystal structures of 3-fluorophenol (B1196323) and 4-fluorophenol (B42351) serve as valuable models. The crystallographic data for these compounds provide a foundation for predicting the molecular conformation and crystal packing of the title compound.

Crystallographic Data of Related Phenols

The following tables summarize the crystallographic data for 3-fluorophenol and 4-fluorophenol, which are isomers of fluorophenol. This data offers a glimpse into the solid-state behavior of simple fluorinated phenolic systems.

Table 1: Crystallographic Data for 3-Fluorophenol nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₅FO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.83 Å, b = 6.21 Å, c = 16.54 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 496.5 ų |

| Z (Molecules per unit cell) | 4 |

Table 2: Crystallographic Data for 4-Fluorophenol nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₅FO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.65 Å, b = 5.17 Å, c = 12.01 Å |

| α = 90°, β = 101.4°, γ = 90° | |

| Volume | 526.9 ų |

| Z (Molecules per unit cell) | 4 |

Conformational Analysis and Intermolecular Interactions

The crystal packing of these related fluorophenols is dominated by hydrogen bonding involving the hydroxyl groups. In the case of this compound, it is anticipated that the hydroxyl group would act as a hydrogen bond donor, forming chains or other motifs with neighboring molecules. The presence of the fluorine atom can influence the acidity of the phenolic proton and the directionality of these hydrogen bonds. Furthermore, C-H···F and C-H···O interactions are also likely to play a significant role in stabilizing the crystal lattice.

The isopropoxy group, being bulkier than a simple hydroxyl or fluorine substituent, would impose its own steric demands on the crystal packing. The interplay between the hydrogen bonding directed by the hydroxyl group and the steric hindrance of the isopropoxy group would ultimately define the crystal structure of this compound. The fluorine atom's position at the 3-position could lead to specific intramolecular interactions that might favor a particular conformation of the isopropoxy group in the solid state.

Theoretical and Computational Studies on 3 Fluoro 4 Isopropoxyphenol

Quantum Chemical Calculations: Unexplored Territory

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular behavior at the electronic level. However, for 3-Fluoro-4-isopropoxyphenol, these powerful predictive tools have yet to be employed.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. A typical DFT study on this compound would involve optimizing its molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, a wealth of electronic properties could be calculated, including the distribution of electron density, the molecular electrostatic potential, and various reactivity descriptors. These calculations would illuminate the regions of the molecule most susceptible to electrophilic or nucleophilic attack, providing a theoretical foundation for understanding its chemical behavior. At present, no such DFT studies for this compound have been published.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. An FMO analysis of this compound would provide valuable predictions about its reactivity in various chemical reactions. As of now, the HOMO and LUMO energies and the corresponding energy gap for this compound have not been computationally determined and reported.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions can aid in the interpretation of experimental spectra. For this compound, the application of methods like DFT could generate a theoretical spectroscopic profile. This would be particularly useful for researchers synthesizing this compound, providing a benchmark for experimental verification. Currently, no such predictive spectroscopic data for this compound is available in the literature.

Molecular Modeling and Dynamics Simulations: An Unwritten Chapter

Beyond the electronic level, molecular modeling and dynamics simulations offer insights into the conformational landscape and intermolecular interactions of molecules. These aspects are critical for understanding a compound's physical properties and its interactions with other molecules.

Simulating Intermolecular Interactions

Molecular dynamics (MD) simulations can model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. An MD simulation of this compound, either in a pure state or in a solution, would reveal how individual molecules interact with each other. This includes the formation of hydrogen bonds involving the hydroxyl group and potential dipole-dipole interactions arising from the fluoro and isopropoxy substituents. These simulations are key to understanding macroscopic properties like boiling point, solubility, and miscibility. The exploration of the intermolecular interaction profile of this compound through molecular dynamics remains a future scientific endeavor.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts and reducing costs and animal testing. nih.govnih.gov

Development of QSAR Models for Fluorinated Phenols

The development of robust QSAR models for fluorinated phenols, such as this compound, follows a systematic workflow. The initial and most critical step is the compilation of a high-quality dataset of compounds with experimentally determined biological activities. slideshare.net For fluorinated phenols, this could involve activities such as enzyme inhibition, receptor binding affinity, or toxicity.

Once a dataset is established, it is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive ability on compounds not used in model development. unibo.it

Various statistical methods can be employed to develop the QSAR model, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices. unibo.itresearchgate.net The goal is to create a model that is not only statistically robust but also mechanistically interpretable.

To illustrate the type of data required, a hypothetical dataset for a series of fluorinated phenols is presented in Table 1.

Table 1: Hypothetical Dataset of Fluorinated Phenols and their Biological Activity This table is for illustrative purposes only and does not represent real experimental data.

| Compound Name | Structure | Biological Activity (-logIC50) |

| This compound | 5.2 | |

| 2-Fluoro-4-methoxyphenol | 4.8 | |

| 3,5-Difluoro-4-hydroxyphenol | 5.5 | |

| 4-Trifluoromethylphenol | 4.1 |

The quality of a QSAR model is assessed through rigorous validation procedures. slideshare.netunibo.it Internal validation techniques, such as leave-one-out cross-validation (Q²), and external validation using the test set (R²pred) are employed to ensure the model's robustness and predictive power. unibo.it

Descriptor Generation and Selection for Structure-Property Relationships

A crucial step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govnih.gov For a compound like this compound, a wide array of descriptors can be calculated, categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric and electronic properties. wikipedia.orgnih.gov

A selection of commonly used descriptor types is shown in Table 2.

Table 2: Examples of Molecular Descriptor Categories

| Descriptor Category | Examples |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |

| Topological | Wiener Index, Balaban Index |

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Quantum-Chemical | Charges on atoms, Electrostatic potential |

Given the large number of possible descriptors, a key challenge is to select a subset that is most relevant to the biological activity being modeled. nih.gov This process, known as variable selection, aims to improve the model's predictive performance and interpretability by removing redundant or irrelevant descriptors. slideshare.net

Various statistical techniques are used for descriptor selection, including:

Stepwise Regression: Descriptors are iteratively added or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization approach inspired by natural selection to find the best combination of descriptors.

Principal Component Analysis (PCA): A dimensionality reduction technique that can help in identifying the most important descriptors. researchgate.net

The ultimate goal is to develop a QSAR model that is not only predictive but also provides insights into the structural features that govern the biological activity of fluorinated phenols.

Applications of 3 Fluoro 4 Isopropoxyphenol in Chemical Research and Development

As a Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Advanced Intermediates

While direct, publicly accessible research detailing the use of 3-Fluoro-4-isopropoxyphenol as a precursor for advanced intermediates is limited, the synthesis of structurally related compounds provides some insight into its potential. For instance, the preparation of 4-amino-3-nitrophenol (B127093) involves a multi-step synthesis starting from p-aminophenol. This process includes acetylation, nitration, and hydrolysis to yield the final product. While not directly involving this compound, this synthesis highlights a common strategy for introducing functional groups onto a phenol (B47542) ring, a process that could potentially be adapted for this compound to generate a variety of intermediates.

The synthesis of 4-amino-3-isopropoxyphenol (B3149283) has been described, which could logically start from 3-isopropoxy-4-nitrophenol through a reduction reaction. This suggests that this compound could similarly be a precursor to a range of fluorinated and isopropoxy-substituted aromatic amines, which are valuable intermediates in the pharmaceutical and agrochemical industries. The presence of the fluorine atom, in particular, is of interest as its incorporation into bioactive molecules can significantly enhance their metabolic stability and binding affinity.

Component in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. There is currently no specific information available in scientific databases detailing the use of this compound as a reactant in multi-component reactions.

Role in Catalysis

Catalysis is a cornerstone of modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical products. The design of ligands and co-catalysts is crucial for controlling the activity and selectivity of catalytic processes.

Ligand Design for Metal-Catalyzed Reactions

The molecular structure of this compound, with its hydroxyl group and electron-donating isopropoxy group, suggests its potential for modification into ligands for metal-catalyzed reactions. However, a review of the current scientific literature does not reveal any specific instances of its use for this purpose.

Co-Catalyst in Organic Transformations

A co-catalyst works in conjunction with a primary catalyst to enhance its performance. At present, there is no available research to indicate that this compound has been investigated or utilized as a co-catalyst in organic transformations.

Development of Functional Materials and Polymers

Functional materials and polymers are designed to possess specific properties that enable their use in a wide range of applications, from electronics to medicine. The incorporation of specific chemical moieties can impart desired functionalities. There is no information in the available literature to suggest that this compound has been used in the development of functional materials or polymers.

Precursors for Monomers and Polymer Synthesis

This compound serves as a valuable precursor in the synthesis of specialized monomers, which are subsequently used to build advanced polymers with tailored properties. Its primary application in this area is in the creation of substituted aryloxyphosphazene polymers. These are inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms and organic side groups attached to the phosphorus atoms.

The general synthesis of poly(aryloxyphosphazenes) involves the nucleophilic substitution reaction of poly(dichlorophosphazene) (B1141720), (NPCl₂)n, with the sodium salt of an alcohol or a phenol (an aryloxide). In the case of this compound, it would first be converted to its sodium salt, sodium 3-fluoro-4-isopropoxyphenoxide, by reaction with a strong base like sodium hydride. This phenoxide then acts as the nucleophile, displacing the chlorine atoms on the poly(dichlorophosphazene) backbone.

The reaction can be represented as follows:

(NPCl₂)n + 2n NaOAr → [NP(OAr)₂]n + 2n NaCl

Where 'Ar' represents the 3-fluoro-4-isopropoxyphenyl group.

The presence of both a fluorine atom and an isopropoxy group on the phenol ring allows for the fine-tuning of the resulting polymer's properties. The fluorine atom, being highly electronegative, can influence the electronic properties of the polymer, potentially enhancing its thermal stability and chemical resistance. The bulky isopropoxy group can affect the polymer's physical properties, such as its glass transition temperature, solubility, and chain packing. The steric hindrance provided by the isopropoxy group can also influence the degree of substitution along the polyphosphazene chain. dtic.mil By using a mixture of different substituted phenols, it is possible to create mixed-substituent poly(aryloxyphosphazenes) with a random distribution of side groups, further tailoring the material's properties. dtic.mil

The synthesis of these polymers is typically carried out in high-boiling solvents like toluene (B28343) or dioxane to facilitate the reaction between the sterically demanding aryloxide and the polymer backbone. dtic.mil The resulting poly(aryloxyphosphazenes) are a versatile class of materials with applications ranging from flame retardants and advanced elastomers to biomedical devices.

Integration into Molecularly Imprinted Polymers for Selective Adsorption

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.govusm.edu This "molecular memory" is created by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. usm.edu This allows the MIP to selectively rebind the target molecule from a complex mixture.

This compound has the potential to be integrated into MIPs in two primary ways: as a template molecule or as a functional monomer.

As a Template Molecule:

If this compound itself is the target analyte for selective adsorption, it can be used as the template during the MIP synthesis. Functional monomers with complementary functionalities, such as those capable of hydrogen bonding with the hydroxyl group or interacting with the fluoro and isopropoxy groups, would be chosen. After polymerization and removal of the this compound template, the resulting MIP would possess binding sites specifically designed for this molecule, enabling its selective extraction from various matrices.

As a Functional Monomer:

The general process for creating a molecularly imprinted polymer is as follows:

| Step | Description |

| 1. Complex Formation | The template molecule and functional monomers are mixed in a porogenic solvent, allowing them to form a complex through non-covalent or covalent interactions. |

| 2. Polymerization | A cross-linking monomer and a radical initiator are added to the mixture, and polymerization is initiated, typically by heat or UV radiation. This forms a rigid polymer network around the template-monomer complex. |

| 3. Template Removal | The template molecule is extracted from the polymer matrix using a suitable solvent, leaving behind specific recognition sites. |

| 4. Rebinding | The MIP is now capable of selectively rebinding the target molecule from a sample solution. |

The integration of this compound into MIPs could lead to the development of highly selective sorbents for applications in environmental analysis, chemical separations, and sensor technology. rsc.orgnih.gov The unique combination of functional groups on this compound offers a versatile platform for creating tailored recognition materials.

Patent Literature and Intellectual Property Landscape of 3 Fluoro 4 Isopropoxyphenol

Analysis of Synthetic Process Patents

Patents related to the synthesis of 3-Fluoro-4-isopropoxyphenol often embed the preparative steps within broader claims for the synthesis of larger, more complex molecules. The synthesis of this specific phenol (B47542) is typically a multi-step process, starting from more readily available precursors.

Key synthetic strategies disclosed in the patent literature often involve the introduction of the fluoro and isopropoxy groups onto a phenolic ring through various chemical transformations. One common approach involves the etherification of a fluorinated hydroquinone (B1673460) derivative. For instance, a patent for the preparation of substituted phenols might describe a process where a dihydroxybenzene is selectively protected, followed by etherification of the remaining hydroxyl group and subsequent deprotection.

Another patented method could involve the nucleophilic aromatic substitution on a difluoro- or nitro-fluoro-aromatic precursor, where an isopropoxide group displaces a leaving group such as a nitro group or a halogen atom. The subsequent conversion of another functional group on the aromatic ring, such as a nitro group, to a hydroxyl group would then yield the desired this compound.

The table below summarizes a representative synthetic route that may be found within the patent literature for the preparation of this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Patent Focus |

| 1 | 1,2-Difluoro-4-nitrobenzene | Isopropyl alcohol, Sodium hydride (NaH), in a polar aprotic solvent (e.g., THF, DMF) | 2-Fluoro-1-isopropoxy-4-nitrobenzene | Protection of novel intermediates in a synthetic pathway. |

| 2 | 2-Fluoro-1-isopropoxy-4-nitrobenzene | Reducing agent (e.g., H₂, Pd/C; or Fe, HCl) | 3-Fluoro-4-isopropoxyaniline | Claims covering the synthesis of aniline (B41778) derivatives as key intermediates. |

| 3 | 3-Fluoro-4-isopropoxyaniline | Sodium nitrite (B80452) (NaNO₂), H₂SO₄, H₂O, followed by heating | This compound | Methods for the preparation of substituted phenols for use in medicinal chemistry. |

Overview of Patents on Derivatives and Their Preparation

A significant portion of the patent landscape for this compound is focused on its derivatives, which are often the active pharmaceutical ingredients (APIs). These patents typically claim a genus of compounds with a common scaffold, where the 3-fluoro-4-isopropoxyphenyl moiety is a key substituent. The primary therapeutic area for these derivatives appears to be in oncology, with a focus on the inhibition of various protein kinases.

The preparation of these derivatives, as detailed in the patent literature, generally involves the coupling of this compound with a heterocyclic core. This is often achieved through a nucleophilic aromatic substitution or an etherification reaction, where the phenolic oxygen of this compound acts as the nucleophile.

For example, a patent might describe the reaction of this compound with a chlorinated pyrimidine (B1678525) or pyridine (B92270) derivative in the presence of a base, such as potassium carbonate or cesium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. This reaction would yield a diaryl ether, a common structural motif in many kinase inhibitors.

The following table provides an overview of the types of derivatives of this compound found in the patent literature and the general methods for their preparation.

| Derivative Type | Core Structure | General Preparation Method | Therapeutic Target (Example) |

| Pyrimidinyl ethers | Pyrimidine | Nucleophilic aromatic substitution of a halopyrimidine with this compound. | Tyrosine Kinase Inhibitors |

| Pyridinyl ethers | Pyridine | Reaction of a halopyridine with this compound in the presence of a base. | Serine/Threonine Kinase Inhibitors |

| Quinolinyl ethers | Quinoline | Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig etherification) or nucleophilic substitution. | Receptor Tyrosine Kinase Inhibitors |

| Indazolyl ethers | Indazole | Williamson ether synthesis with a halo-substituted indazole. | c-Met or ALK Inhibitors |

Strategic Patenting in the Field of Substituted Phenols

The patenting strategies observed in the field of substituted phenols, and specifically concerning this compound, are indicative of the broader trends in the pharmaceutical industry. These strategies are designed to maximize the intellectual property protection for a new drug and extend its commercial exclusivity.

One key strategy is the filing of broad genus claims in initial patent applications. These claims often encompass a wide range of substituted phenols and their derivatives, aiming to preempt competitors from developing similar compounds. As research progresses and lead candidates are identified, more specific claims, known as "picture claims," are often pursued for the most promising molecules.

Another common tactic is the patenting of key intermediates, such as this compound itself, and the processes for their preparation. By protecting the essential building blocks, a company can create a significant barrier to entry for generic manufacturers, even after the primary patent on the active pharmaceutical ingredient has expired. This is a form of "evergreening," where patent protection is extended through various means.

Furthermore, companies often file patents on different crystalline forms (polymorphs), salts, and formulations of the final drug product. These secondary patents can further delay generic competition. The strategic patenting around this compound and its derivatives highlights the importance of this compound as a valuable component in the synthesis of modern therapeutics. The focus on kinase inhibitors suggests that this scaffold is particularly well-suited for interaction with the ATP-binding sites of these enzymes, making it a privileged structure in medicinal chemistry. This, in turn, drives the comprehensive and strategic patenting efforts to protect the significant investment required for drug discovery and development. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products